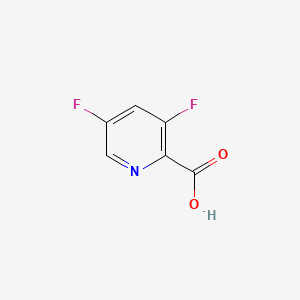

3,5-difluoropyridine-2-carboxylic Acid

Description

Nomenclature and Structural Context within Pyridine (B92270) Carboxylic Acids

3,5-Difluoropyridine-2-carboxylic acid belongs to the class of pyridine carboxylic acids, which are derivatives of pyridine (C₅H₅N) featuring one or more carboxylic acid (-COOH) groups. ontosight.ainih.gov The parent pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. rsc.org The isomers of simple pyridine carboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid, are foundational scaffolds that have led to a multitude of therapeutic agents. nih.govnih.gov

The nomenclature of "this compound" precisely describes its molecular architecture. The numbering of the pyridine ring begins at the nitrogen atom (position 1), and proceeds clockwise. Therefore, this compound has fluorine atoms at positions 3 and 5, and a carboxylic acid group at position 2. uni.lu An alternative name for this compound is 3,5-difluoropicolinic acid, as picolinic acid is the trivial name for pyridine-2-carboxylic acid. calpaclab.comoakwoodchemical.com

The presence of the electronegative nitrogen atom and the fluorine substituents significantly influences the electron distribution within the aromatic ring, affecting its reactivity and physicochemical properties. The carboxylic acid group provides a reactive handle for a wide range of chemical transformations, such as amidation and esterification, making it a versatile intermediate in multi-step syntheses. wiley-vch.de

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 745784-04-7 |

| Molecular Formula | C₆H₃F₂NO₂ uni.lu |

| Molecular Weight | 159.09 g/mol myskinrecipes.com |

| IUPAC Name | This compound |

| Synonym | 3,5-Difluoropicolinic acid calpaclab.comoakwoodchemical.com |

| InChI Key | QKLXAJQKMIWFRC-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | C1=C(C=NC(=C1F)C(=O)O)F uni.lu |

Historical Perspectives on Fluorinated Pyridines in Chemical Synthesis

The development of fluorinated pyridines is a significant chapter in the history of fluorine chemistry. The introduction of fluorine into organic molecules, particularly heteroaromatics, has been a long-standing challenge due to the high reactivity of elemental fluorine and the often harsh conditions required for fluorination reactions. Early methods for synthesizing fluoropyridines often involved halogen exchange (halex) reactions, where chloro- or bromo-pyridines were treated with fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF), frequently requiring high temperatures. googleapis.com

A major advancement came with the development of more manageable and selective fluorinating agents. In the latter half of the 20th century, significant progress was made in creating N-F reagents, such as N-fluoropyridinium salts. nih.gov These reagents offered a more controlled way to introduce fluorine. For instance, the direct fluorination of pyridine with F₂ could be stabilized by forming N-fluoropyridinium triflate salts, which are stable and effective fluorinating agents. nih.gov

The quest for site-selective C-H fluorination represented another critical frontier. Classic amination reactions provided inspiration for new fluorination pathways. researchgate.net In recent decades, methods using transition metal catalysts or reagents like silver(II) fluoride (AgF₂) have enabled the direct and selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines under mild conditions. researchgate.netacs.org This "late-stage functionalization" allows for the introduction of fluorine into complex molecules without needing to rebuild the heterocyclic core, a transformative approach in drug discovery. acs.org These historical developments in synthetic methodology paved the way for the accessible and widespread use of specifically substituted building blocks like this compound.

Significance of the this compound Scaffold in Contemporary Research

The this compound scaffold is highly valued in contemporary research, primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. calpaclab.com The strategic placement of two fluorine atoms on the pyridine ring confers unique properties that are highly sought after in modern drug design.

Fluorine's high electronegativity and small van der Waals radius (1.47 Å), which is comparable to a hydrogen atom, allow it to act as a bioisostere for hydrogen while dramatically altering local electronic properties. mdpi.com The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets, and improve physicochemical properties such as lipophilicity and membrane permeability. mdpi.comnih.gov

The pyridine core itself is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds, including a large number of FDA-approved drugs. rsc.org The combination of the fluorinated pyridine ring with the carboxylic acid functional group makes this compound a powerful building block. The carboxylic acid moiety serves as a crucial anchor point for constructing larger, more complex molecules, often through the formation of amide or ester linkages, which are fundamental connections in many active pharmaceutical ingredients (APIs). wiley-vch.deinnospk.com Consequently, this compound is used in the development of new therapeutic agents targeting a wide array of diseases. nih.govinnospk.com

Table 2: Selected Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Solid / Crystalline Powder innospk.com |

| Melting Point | 202-208 °C myskinrecipes.comjk-sci.com |

| Boiling Point | 240.6 °C myskinrecipes.com |

| Purity (Typical) | ≥97% calpaclab.comlabware-shop.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLXAJQKMIWFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382544 | |

| Record name | 3,5-difluoropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-04-7 | |

| Record name | 3,5-Difluoropyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-difluoropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis strategies for 3,5-difluoropyridine-2-carboxylic acid, also known as 3,5-difluoropicolinic acid, are centered on introducing the carboxylic acid functionality onto the 3,5-difluoropyridine (B1298662) scaffold. These methods include direct carboxylation of the pyridine (B92270) ring, oxidation of a precursor functional group, or halogen-metal exchange followed by carboxylation.

Carboxylation Reactions

The introduction of a carboxyl group onto the 3,5-difluoropyridine ring can be achieved through the formation of an organometallic intermediate which is subsequently trapped with carbon dioxide.

A primary strategy for the synthesis of this compound is the direct metalation of 3,5-difluoropyridine followed by quenching with carbon dioxide. This approach falls under the category of Directed ortho Metalation (DoM), where the pyridine nitrogen and the fluorine at the 3-position cooperatively direct a strong base to deprotonate the C-2 position. wikipedia.org The electron-withdrawing nature of the fluorine atoms increases the acidity of the ring protons, facilitating deprotonation.

The C-2 proton is the most acidic due to its proximity to both the electron-withdrawing pyridine nitrogen and the fluorine atom at C-3. However, the use of standard alkyllithium reagents like n-butyllithium can lead to competitive nucleophilic addition to the electron-deficient pyridine ring. uwindsor.ca To circumvent this, strong, sterically hindered, non-nucleophilic bases are employed. Lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often the reagents of choice for such transformations. uwindsor.ca Mechanistic studies on the LDA-mediated ortholithiation of other fluoropyridines support the feasibility of this approach, highlighting that aggregation states of the base can play a crucial role in the reaction kinetics. nih.govresearchgate.net

The reaction is typically performed at low temperatures (-78 °C) in an aprotic ethereal solvent like tetrahydrofuran (B95107) (THF). The generated 3,5-difluoro-2-pyridyllithium intermediate is then trapped by the addition of solid carbon dioxide (dry ice) to yield the lithium carboxylate, which upon acidic workup affords the desired carboxylic acid.

| Step | Reagents and Conditions | Substrate | Product | Yield |

| 1 | 1. LDA or LiTMP, THF, -78 °C | 3,5-Difluoropyridine | 3,5-Difluoro-2-lithiopyridine | In situ |

| 2 | 2. CO2 (s), then H3O+ workup | 3,5-Difluoro-2-lithiopyridine | This compound | Moderate to Good (expected) |

Table 1: Representative conditions for the synthesis of this compound via direct metalation. Yields are estimated based on analogous reactions.

Carbonylation reactions represent another potential, though less documented, route. This strategy would typically involve a transition-metal-catalyzed process, such as the palladium-catalyzed carbonylation of a 2-halo-3,5-difluoropyridine precursor with carbon monoxide (CO). While a versatile method for synthesizing carboxylic acids from aryl halides, specific applications of this strategy for the preparation of this compound are not widely reported in scientific literature.

Oxidation of Precursor Pyridine Derivatives

An alternative synthetic route involves the oxidation of a pre-installed functional group at the 2-position of the 3,5-difluoropyridine ring. A common and effective precursor for a carboxylic acid is a methyl group. Therefore, the oxidation of 3,5-difluoro-2-methylpyridine (B13041159) (3,5-difluoro-2-picoline) presents a viable pathway.

Strong oxidizing agents are required for the conversion of an aryl methyl group to a carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) under acidic conditions. A patented procedure for the closely analogous oxidation of 6-chloro-3-fluoro-2-methylpyridine (B3024696) utilizes potassium dichromate in dilute sulfuric acid, with sodium tungstate (B81510) and a crown ether as catalysts, to achieve high yields of the corresponding carboxylic acid. baranlab.org A similar protocol is expected to be effective for the oxidation of 3,5-difluoro-2-methylpyridine.

| Precursor | Oxidizing System | Product | Yield (Analogous Rxn) | Reference |

| 3,5-Difluoro-2-methylpyridine | K2Cr2O7, H2SO4, Na2WO4, Crown Ether | This compound | High | baranlab.org |

Table 2: Proposed oxidation of 3,5-difluoro-2-methylpyridine based on an analogous transformation.

The synthesis of the 3,5-difluoro-2-methylpyridine precursor itself would be a necessary preliminary step, potentially achievable through cross-coupling reactions (e.g., Stille or Suzuki coupling) from 2-bromo-3,5-difluoropyridine (B1273220).

Halogen-Metal Exchange and Subsequent Trapping with Carbon Dioxide

The halogen-metal exchange reaction is a powerful and widely used method for preparing organolithium and Grignard reagents, which can then be carboxylated. imperial.ac.uk This strategy begins with a halogenated pyridine, such as 2-bromo-3,5-difluoropyridine. The synthesis of this precursor has been documented, starting from 3,5-difluoro-2-hydrazinylpyridine and treating it with bromine in chloroform. chemicalbook.com

Once the 2-bromo-3,5-difluoropyridine is obtained, it can be subjected to a halogen-metal exchange. This is typically achieved by treating the bromopyridine with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperature (-78 °C to -100 °C) in an ethereal solvent. nih.gov The reaction is generally very fast and proceeds to form the 3,5-difluoro-2-pyridyllithium intermediate. This intermediate is then quenched with solid carbon dioxide, followed by acidic workup, to furnish the final carboxylic acid product.

| Step | Reaction | Reagents and Conditions | Yield (Step 1) |

| 1 | Precursor Synthesis | 3,5-Difluoro-2-hydrazinylpyridine, Br2, CHCl3, 60 °C | 56% chemicalbook.com |

| 2 | Halogen-Metal Exchange & Carboxylation | 1. n-BuLi or t-BuLi, THF, -78 °C; 2. CO2 (s); 3. H3O+ | - |

Table 3: Two-step synthesis of this compound via a halogen-metal exchange pathway.

Regioselective Functionalization Techniques

The successful synthesis of this compound hinges on regioselective functionalization at the C-2 position. The inherent electronic properties of the 3,5-difluoropyridine ring are the primary drivers of this selectivity. The two fluorine atoms exert strong inductive electron-withdrawing effects, which, combined with the effect of the ring nitrogen, significantly acidify the adjacent C-H bonds.

The proton at the C-2 position is uniquely activated, being situated between the pyridine nitrogen and the C-3 fluorine atom. This makes it the most kinetically acidic proton on the ring and the preferred site for deprotonation by a strong base. researchgate.net Therefore, methods like Directed ortho Metalation (DoM) are highly regioselective for the C-2 position. The key technique is the selection of a strong, non-nucleophilic base (e.g., LDA, LiTMP) that favors proton abstraction over addition to the C=N bond, thereby exploiting the intrinsic electronics of the substrate to achieve the desired regiochemical outcome. uwindsor.ca

Multi-Step Synthetic Routes

Common precursors for the synthesis of fluorinated pyridine carboxylic acids are often simpler, commercially available halogenated pyridines.

2,6-Difluoropyridine: This symmetrical molecule is a common starting point. google.com The synthesis would involve breaking the symmetry by introducing a functional group that can later be converted to a carboxylic acid, followed by the introduction of the second fluorine atom at the 5-position. Alternatively, selective metalation at the 3-position followed by functionalization is a potential route, although controlling regioselectivity can be challenging.

2,4,6-Tribromo-3,5-difluoropyridine: This highly halogenated precursor offers multiple sites for functionalization. A potential synthetic route could involve selective metal-halogen exchange, likely at the less sterically hindered 4-position, followed by quenching with an electrophile. Subsequent steps would involve replacing the remaining bromine atoms. The synthesis of a related compound, 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid, highlights the utility of such polyhalogenated intermediates. matrix-fine-chemicals.com

The introduction of fluorine and carboxylic acid groups onto the pyridine ring must be carefully planned due to the influence these substituents have on the ring's reactivity.

Introduction of Fluorine: Fluorine atoms are typically introduced via nucleophilic aromatic substitution (SNAr) on a polychlorinated or polybrominated pyridine ring, using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). googleapis.comgoogle.com The high electronegativity of fluorine makes fluoropyridines more reactive toward subsequent SNAr reactions than their chloro-analogs, a factor that must be considered in the synthetic design. acs.org Direct C-H fluorination using reagents like silver(II) fluoride (AgF2) is also a modern strategy that offers site-selective fluorination, typically adjacent to the ring nitrogen. researchgate.netacs.org

Introduction of the Carboxylic Acid Group: The most common method for introducing a carboxylic acid functionality is through the carboxylation of an organometallic intermediate . This involves a two-step process:

Metalation: A C-H bond on the pyridine ring is deprotonated using a strong base (e.g., lithium diisopropylamide, LDA), or a C-Br/C-I bond undergoes metal-halogen exchange with an organolithium reagent (e.g., n-butyllithium).

Carboxylation: The resulting pyridyllithium or Grignard reagent is quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid. researchgate.net

Achieving high yield and regioselectivity is paramount. Optimization involves systematically adjusting various reaction parameters. scielo.br

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent (e.g., THF, diethyl ether, hexane) can influence the aggregation state and reactivity of organometallic intermediates, thereby affecting selectivity. researchgate.net |

| Temperature | Metalation reactions are often performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control, which is crucial for regioselectivity. researchgate.net |

| Base/Reagent | The choice of base (e.g., LDA, LiTMP, n-BuLi) and its stoichiometry are critical for controlling the site of metalation. Additives like TMEDA can modify the reactivity of organolithium bases. researchgate.netresearchgate.net |

| Reaction Time | Sufficient time must be allowed for the completion of each step, but excessively long reaction times can lead to decomposition or side product formation. scielo.br |

| Quenching Agent | The purity and delivery of the electrophile (e.g., CO2) are important for maximizing the yield of the carboxylic acid. |

For example, in the metalation of 2-chloropyridine, the chemoselectivity between nucleophilic addition and α-lithiation was found to depend crucially on the type of aggregate formed by the organolithium base, which is influenced by solvent, temperature, and stoichiometry. researchgate.net

After the synthesis is complete, the crude product must be purified to isolate this compound in high purity. Standard laboratory techniques are employed:

Extraction: The product is often first isolated from the reaction mixture using liquid-liquid extraction. The aqueous and organic layers are separated, and the product is recovered from the appropriate phase, often after pH adjustment to ensure the carboxylic acid is in a neutral or salt form as needed for solubility.

Washing: The organic extract is typically washed with water or brine to remove inorganic salts and water-soluble impurities.

Drying and Concentration: The isolated organic phase is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator). nih.gov

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. Solvents like DMF have been used for recrystallizing similar pyridine carboxylic acids. nih.gov

Chromatography: If recrystallization is ineffective, column chromatography using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase can be used to separate the target compound from impurities based on differences in polarity.

The final, purified product is typically a solid, and its identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the characterization of 3,5-difluoropyridine-2-carboxylic acid, providing unambiguous evidence of its structure through the analysis of chemical shifts, spin-spin couplings, and signal integrations. The presence of hydrogen, carbon, and fluorine atoms allows for a multi-faceted NMR analysis.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the two protons on the pyridine (B92270) ring and the single proton of the carboxylic acid group. The aromatic protons, H-4 and H-6, exhibit distinct chemical shifts due to their unique electronic environments, influenced by the adjacent fluorine and carboxyl substituents. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to deshielding and hydrogen bonding. The coupling between the aromatic protons and the nearby fluorine nuclei results in complex splitting patterns (multiplets), which can be resolved to determine coupling constants (J-values).

Expected ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~7.5 - 8.0 | ddd (doublet of doublet of doublets) | ³J(H4,F3), ³J(H4,F5), ⁴J(H4,H6) |

| H-6 | ~8.3 - 8.6 | dd (doublet of doublets) | ³J(H6,F5), ⁴J(H6,H4) |

| COOH | >10 | br s (broad singlet) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated, corresponding to the five carbons of the pyridine ring and the one carboxyl carbon. The chemical shifts are heavily influenced by the electronegativity of the attached fluorine and nitrogen atoms. The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C,F)), appearing as doublets. The carboxyl carbon (C-7) is typically observed in the 160-180 ppm range.

Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-2 | ~145 - 150 | Present |

| C-3 | ~155 - 160 (d) | Large ¹J(C,F) |

| C-4 | ~120 - 125 | Present |

| C-5 | ~150 - 155 (d) | Large ¹J(C,F) |

| C-6 | ~140 - 145 | Present |

| COOH | ~165 - 170 | None |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this molecule, two distinct signals may be expected for F-3 and F-5, though they could be coincident depending on the solvent and other conditions. The chemical shifts are reported relative to a standard like CFCl₃. The spectrum will display couplings between the fluorine nuclei and the ring protons, providing further structural confirmation. The analysis of fluoropyridines, such as 3,5-difluoropyridine (B1298662), serves as a reference for interpreting these spectra. acs.orged.ac.uk The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus make this a powerful tool for analysis. nih.gov

Expected ¹⁹F NMR Spectral Data

| Fluorine | Expected Chemical Shift (δ, ppm, vs. CFCl₃) | Expected Multiplicity | Expected Coupling Partners |

|---|---|---|---|

| F-3 | -110 to -130 | Multiplet | H-4, F-5 |

| F-5 | -110 to -130 | Multiplet | H-4, H-6, F-3 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in establishing connectivity within a molecule. A ¹H-¹H COSY spectrum maps the coupling relationships between protons. For this compound, a cross-peak would be expected between the signals for H-4 and H-6, confirming their through-bond scalar coupling (typically a four-bond coupling, ⁴J). This technique is invaluable for unambiguously assigning the proton signals, as it visually separates correlation information from the standard one-dimensional spectrum. libretexts.org

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals, overcoming the inherent low sensitivity of the method. This is particularly relevant for nuclei like ¹H and ¹⁹F. The SABRE process involves the temporary binding of the target molecule and parahydrogen (a spin isomer of H₂) to a metal catalyst, allowing for the transfer of spin order from parahydrogen to the target.

Research on fluoropyridines, including the parent compound 3,5-difluoropyridine, has demonstrated that SABRE can provide highly efficient hyperpolarization for both ¹H and ¹⁹F nuclei. researchgate.net Studies have achieved significant signal-to-noise ratio (SNR) enhancements, with ¹⁹F signal increases of over 200-fold being reported for 3,5-difluoropyridine in a single scan. ed.ac.uk This allows for rapid data acquisition or the analysis of very dilute samples. The SABRE technique can be optimized for different nuclei by adjusting the magnetic field at which the polarization transfer occurs. ed.ac.uknih.gov This methodology holds great promise for applications in low-field and benchtop NMR, where sensitivity is often a limiting factor. acs.orgrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its carboxylic acid group and the difluorinated pyridine ring.

The most prominent feature for the carboxylic acid is the O-H stretching vibration, which appears as a very broad band spanning from approximately 2500 to 3300 cm⁻¹. orgchemboulder.comechemi.com This significant broadening is a result of strong intermolecular hydrogen bonding, which typically leads to the formation of cyclic dimers in the condensed phase. orgchemboulder.comspectroscopyonline.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption peak typically found in the region of 1730-1700 cm⁻¹ for saturated carboxylic acids. spectroscopyonline.com Conjugation with the pyridine ring may shift this peak to a slightly lower wavenumber. taylorandfrancis.com

Additionally, the C-O single bond stretch is expected to produce a strong band between 1320 and 1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com The spectrum will also feature bands related to the difluoropyridine ring, including C-F stretching vibrations, C-N stretching, and aromatic C=C and C-H vibrations.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Carbonyl) | 1700 - 1730 | Strong |

| C=C and C=N Stretches (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch | 1210 - 1320 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| O-H Bend (Out-of-plane) | 900 - 960 | Broad, Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its chromophores: the pyridine ring and the carboxylic acid group. These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π*).

The primary absorptions are expected to be π→π* transitions associated with the aromatic pyridine system, which are typically intense. Carboxylic acids, when not conjugated, generally show a weak n→π* transition for the carbonyl group and a π→π* transition around 210 nm. libretexts.org However, in this molecule, the carboxylic acid is conjugated with the pyridine ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π→π* transition to a longer wavelength, likely above 250 nm. A weaker n→π* transition from the carbonyl oxygen's lone pair electrons may also be observed at a longer wavelength, often in the 270-300 nm range. masterorganicchemistry.com

| Electronic Transition | Expected λmax Range (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π→π* (Pyridine Ring/Conjugated System) | 250 - 280 | High |

| n→π* (Carbonyl Group) | 270 - 300 | Low |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Various ionization methods can be employed to analyze this compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like carboxylic acids. nih.gov In ESI-MS, this compound is expected to be readily ionized. In negative ion mode, it will primarily form the deprotonated molecule [M-H]⁻. In positive ion mode, it can form the protonated molecule [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu High-resolution mass spectrometry can provide the exact mass of these ions, confirming the elemental formula.

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

| [M-H]⁻ | C₆H₂F₂NO₂⁻ | 158.0059 |

| [M+H]⁺ | C₆H₄F₂NO₂⁺ | 160.0205 |

| [M+Na]⁺ | C₆H₃F₂NNaO₂⁺ | 182.0024 |

| [M+K]⁺ | C₆H₃F₂KNO₂⁺ | 197.9763 |

Data based on predicted values for C₆H₃F₂NO₂. uni.lu

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org This method is effective for analyzing non-volatile compounds. illinois.edu For this compound, FAB-MS would be expected to produce prominent pseudomolecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation. nih.gov This allows for straightforward confirmation of the molecular weight.

Direct analysis of carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and thermal degradation. researchgate.net Therefore, chemical derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester derivative. nih.gov Common methods include esterification with an alcohol (e.g., butanol with a BF₃ catalyst) or silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). researchgate.net Once derivatized, the resulting ester can be readily analyzed by GC-MS, providing a clean mass spectrum of the derivative, which can be used to confirm the structure of the original acid.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystal structure data for this compound is not widely published, its structure can be inferred from the known behavior of carboxylic acids and related pyridine derivatives. mdpi.com

A near-universal feature of carboxylic acids in the solid state is the formation of centrosymmetric hydrogen-bonded dimers. spectroscopyonline.com In this motif, the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds, forming a stable eight-membered ring. The crystal packing would then be governed by weaker intermolecular interactions, such as π-π stacking of the pyridine rings and dipole-dipole interactions involving the C-F bonds. Analysis of a structurally similar compound, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, reveals a triclinic crystal system, which suggests a complex packing arrangement influenced by multiple intermolecular forces. researchgate.net

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure of a crystalline material. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. While a specific, publicly available crystal structure determination for this compound could not be identified in a review of scientific literature, the principles of the technique and the expected structural features can be discussed based on analyses of closely related picolinic acid derivatives. nih.govresearchgate.net

A single-crystal X-ray diffraction analysis would definitively establish the molecular geometry of this compound. This includes the precise measurement of all covalent bond lengths and angles within the molecule. Key structural questions that would be answered include the planarity of the pyridine ring and the conformation of the carboxylic acid group relative to the ring. The substitution pattern on the pyridine ring can influence the orientation of substituents. nih.gov The analysis would confirm the intramolecular arrangement and the electronic distribution within the aromatic system.

The crystal packing of this compound would be dictated by a variety of intermolecular interactions driven by its functional groups. The carboxylic acid moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O). The pyridine nitrogen atom is a hydrogen bond acceptor, and the fluorine atoms can act as weak acceptors.

The interplay of the intermolecular interactions described above governs the assembly of individual molecules into a well-defined supramolecular architecture. The strong, directional hydrogen bonds are expected to act as the primary organizing synthons, creating robust one- or two-dimensional motifs. For instance, the formation of acid-pyridine hydrogen bonds could generate infinite chains, while carboxylic acid dimers could act as nodes to be further linked into sheets or layers. nih.govresearchgate.net The final three-dimensional structure results from the efficient packing of these primary motifs, stabilized by weaker van der Waals forces and other contacts. The specific arrangement defines the macroscopic properties of the crystal.

Thermal Analysis

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis is used to determine the thermal stability of a compound and to identify the temperature ranges in which it decomposes. A TGA experiment on this compound would show a stable mass up to the point of decomposition, at which a sharp decrease in mass would occur as the molecule breaks down into volatile fragments. While specific experimental TGA data for this compound is not detailed in the available literature, a typical analysis would yield the parameters shown in the table below.

| Parameter | Description |

|---|---|

| Onset Temperature (°C) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (°C) | The temperature at which the rate of mass loss is at its maximum. |

| Total Mass Loss (%) | The percentage of the initial mass lost during decomposition. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, the most prominent feature in a DSC thermogram would be a sharp endothermic peak corresponding to its melting point. Vendor data indicates a melting point in the range of 200-208 °C. sigmaaldrich.comoakwoodchemical.com This transition provides information about the purity and crystalline nature of the material.

The data obtained from a DSC measurement would include the following key parameters, which characterize the melting process.

| Parameter | Description | Typical Value (if available) |

|---|---|---|

| Onset Temperature (°C) | The temperature at which the melting process begins. | - |

| Peak Temperature (°C) | The temperature at which the heat absorption is maximal, corresponding to the melting point. | ~200-208 °C sigmaaldrich.comoakwoodchemical.com |

| Enthalpy of Fusion (ΔHfus, J/g) | The amount of energy required to melt the sample, indicating the degree of crystallinity. | - |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The analysis is typically performed using a CHN analyzer, which involves the combustion of the sample at high temperatures and subsequent quantification of the resulting gaseous products.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₃F₂NO₂ (Molecular Weight: 159.09 g/mol ). These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated values provides strong evidence for the structural integrity and purity of the synthesized compound.

While elemental analysis is a standard characterization method for novel compounds, specific experimental data for this compound is not widely reported in publicly available literature. However, the theoretical composition provides a precise expectation for the elemental makeup of a pure sample. Any significant deviation from these values in an experimental setting would suggest the presence of impurities or that the desired compound was not successfully synthesized.

The expected percentages for Carbon, Hydrogen, and Nitrogen are derived directly from the molecular formula and atomic weights of the constituent elements.

Below is a comparison of the calculated elemental composition for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 45.30 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.91 |

| Fluorine | F | 19.00 | 2 | 38.00 | 23.89 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.81 |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.11 |

| Total | 159.10 | 100.00 |

Note: The values are calculated based on the molecular formula C₆H₃F₂NO₂ and standard atomic weights.

In a typical research context, scientists would report their experimentally determined values alongside these theoretical percentages to validate their synthesis. For instance, the found values for C, H, and N would be expected to be within ±0.4% of the calculated values to be considered a good match.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-difluoropyridine-2-carboxylic acid, DFT studies are employed to determine a wide range of molecular properties, from its equilibrium geometry to its spectroscopic and non-linear optical characteristics. Common approaches involve using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.netsemanticscholar.org

Geometry optimization calculations are performed to find the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, these calculations would determine the precise bond lengths, bond angles, and dihedral angles, revealing the planarity of the pyridine (B92270) ring and the orientation of the carboxylic acid group.

The electronic structure is elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com

Table 1: Illustrative Predicted Geometrical Parameters for this compound This table presents typical values expected from DFT calculations based on similar molecular structures.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Angle | O=C-O | ~123° |

| HOMO-LUMO Gap | - | ~4-5 eV |

DFT calculations are used to predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net This theoretical spectrum can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.net

For this compound, key vibrational modes include the O-H stretching of the carboxylic acid, which typically appears as a broad band, and the C=O carbonyl stretching, a strong, sharp peak usually found between 1700 and 1750 cm⁻¹. nih.gov Other significant vibrations are the C-F stretching modes and the characteristic ring vibrations of the substituted pyridine. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents predicted frequencies for key functional groups. Calculated values are often scaled to better match experimental spectra.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3200-3600 (broad) |

| C-H Stretch | Aromatic Ring | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1750 |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 |

| C-F Stretch | Fluoro-substituent | 1150-1250 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. cecam.org This method is widely employed to predict the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the NMR chemical shifts of nuclei such as ¹H, ¹³C, and ¹⁹F. ucl.ac.uk These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals and confirm the chemical environment of each atom in this compound.

DFT calculations can effectively predict the non-linear optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. researchgate.net Key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, are calculated to assess the material's potential to alter the properties of light. scispace.com Molecules with significant charge separation and extended π-electron systems often exhibit larger hyperpolarizability values, making them candidates for NLO materials. researchgate.net

Table 3: Illustrative Predicted Non-Linear Optical Properties This table shows the types of NLO parameters that can be calculated using DFT methods.

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures charge separation |

| Linear Polarizability | α | Response to an external electric field |

| First Hyperpolarizability | β | Quantifies second-order NLO response |

| Second Hyperpolarizability | γ | Quantifies third-order NLO response |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations could be used to study its behavior in a condensed phase, such as in an aqueous solution. researchgate.net These simulations can provide detailed information on intermolecular interactions, particularly hydrogen bonding between the carboxylic acid group and solvent molecules. Furthermore, MD can be used to investigate solvation processes, diffusion rates, and the potential for molecular aggregation in solution. mdpi.comresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method is a sophisticated computational technique that allows for the study of large, complex systems, such as a molecule interacting with a biological target like an enzyme. mdpi.com This approach partitions the system into two regions: a smaller, chemically significant area that is treated with high-accuracy quantum mechanics (QM), and the larger surrounding environment, which is described using the more computationally efficient molecular mechanics (MM) force fields. researchgate.net

For a system involving this compound, a QM/MM simulation would typically define the acid molecule itself and the key amino acid residues of a target protein's active site as the QM region. This allows for a precise calculation of electronic effects, such as bond breaking/formation, charge transfer, and polarization, which are crucial for understanding binding events and catalytic reactions. mdpi.comyoutube.com The remainder of the protein and the surrounding solvent (water molecules) would be treated using MM, which models atoms as classical particles, reducing the computational cost while still accounting for the environmental effects on the QM region. researchgate.net

This dual-level approach is particularly advantageous for:

Studying Enzymatic Reactions: If this compound were to act as an inhibitor or substrate, QM/MM could model the reaction pathway, identifying transition states and calculating activation energies. nih.gov

Predicting Binding Affinities: By providing an accurate description of the non-covalent interactions (e.g., hydrogen bonds, halogen bonds) between the molecule and its biological target, QM/MM methods can contribute to more accurate predictions of binding free energy.

Analyzing Spectroscopic Properties: The method can be used to simulate how the electronic properties and corresponding spectra of the molecule change within the complex environment of a protein binding site.

Structure-Property Relationships from Computational Data

Computational methods, especially those based on Density Functional Theory (DFT), are instrumental in elucidating the structure-property relationships of molecules. researchgate.netmdpi.com For this compound, these calculations can quantify how its specific arrangement of atoms—the pyridine ring, the carboxylic acid group, and two fluorine atoms—governs its physicochemical properties.

The presence of two highly electronegative fluorine atoms at the 3- and 5-positions significantly influences the electronic landscape of the pyridine ring. This electron-withdrawing effect can enhance the acidity of the carboxylic acid group and modulate the molecule's ability to participate in hydrogen bonding or other intermolecular interactions. A general analysis of pyridine derivatives shows that the presence and position of substituents are critical for their biological activity. nih.gov

DFT calculations can generate a wealth of data to build a comprehensive structure-property relationship profile. Key computed parameters include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity; a smaller gap often suggests higher reactivity. mdpi.com

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting sites for nucleophilic or electrophilic attack and understanding non-covalent interactions.

Calculated pKa: Theoretical methods can predict the acidity of the carboxylic group, which is fundamental to its ionization state in a biological environment.

These computational insights allow researchers to predict how modifications to the molecular structure would impact its properties, guiding the synthesis of new derivatives with improved characteristics.

Below is an interactive table representing the type of data that would be obtained from a DFT study on this compound to establish structure-property relationships.

| Computational Property | Description | Predicted Influence on Chemical Behavior |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. mdpi.com |

| Dipole Moment | A measure of the molecule's overall polarity. | Affects solubility and intermolecular interactions. |

| Electrostatic Potential | 3D map of charge distribution on the molecule's surface. | Highlights regions for hydrogen bonding and other non-covalent interactions. nih.gov |

Chemical Reactivity and Derivatization

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group readily undergoes reactions typical of its class, including esterification, amidation, and salt formation. These transformations are fundamental in modifying the compound's solubility, steric profile, and utility as a synthetic intermediate.

Esterification of 3,5-difluoropyridine-2-carboxylic acid can be accomplished through standard methods, such as the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. A documented procedure for the synthesis of its methyl ester involves treating the acid with methanol (B129727) in the presence of thionyl chloride (SOCl₂). This method is effective for converting the carboxylic acid into its corresponding ester, which is often a more versatile intermediate for subsequent reactions like amidation or cross-coupling.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Description |

|---|---|---|---|---|

| This compound | Methanol (CH₃OH) | Thionyl chloride (SOCl₂) | Methyl 3,5-difluoropyridine-2-carboxylate | This reaction converts the carboxylic acid to its methyl ester, a common intermediate for further derivatization. |

The carboxylic acid can be converted to an amide, a crucial functional group in medicinal chemistry. While direct amidation with an amine is possible, it often requires harsh conditions or coupling agents. A more common route is a two-step process involving the initial formation of an ester, followed by reaction with an amine. For instance, methyl 3,5-difluoropyridine-2-carboxylate has been shown to react with substituted anilines, such as 4-chloro-2-fluoroaniline (B1294793), to yield the corresponding N-aryl amide. This reaction typically proceeds by heating the ester and amine together, sometimes in the presence of a solvent. The existence of 3,5-difluoropyridine-2-carboxamide, the primary amide, is also confirmed, indicating the feasibility of reaction with ammonia (B1221849) or its equivalent.

| Reactant 1 | Reactant 2 | Conditions | Product | Description |

|---|---|---|---|---|

| Methyl 3,5-difluoropyridine-2-carboxylate | 4-chloro-2-fluoroaniline | Heating | N-(4-chloro-2-fluorophenyl)-3,5-difluoropyridine-2-carboxamide | Formation of a specific N-aryl amide from the methyl ester, demonstrating a key derivatization pathway. |

As a carboxylic acid, this compound readily reacts with bases to form salts. This acid-base neutralization is a fundamental chemical property. For example, treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) will deprotonate the carboxylic acid to yield water and the corresponding sodium carboxylate salt, sodium 3,5-difluoropyridine-2-carboxylate. This reaction is typically rapid and proceeds to completion. The formation of such salts can significantly alter the physical properties of the compound, most notably increasing its water solubility.

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Description |

|---|---|---|---|---|

| This compound | Sodium Hydroxide (NaOH) | Sodium 3,5-difluoropyridine-2-carboxylate | Water (H₂O) | A standard acid-base neutralization reaction leading to the formation of a water-soluble salt. |

Reactions Involving the Pyridine (B92270) Ring

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine substituents. This electronic characteristic makes the ring susceptible to nucleophilic attack but highly resistant to electrophilic substitution.

The electron-deficient nature of the pyridine ring activates the C-F bonds towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks a carbon atom bearing a leaving group (in this case, fluorine), forming a negatively charged intermediate (a Meisenheimer complex) which is stabilized by the electron-withdrawing groups. The intermediate then rearomatizes by expelling the fluoride (B91410) ion.

In the case of this compound or its derivatives, the positions of the fluorine atoms (C-3 and C-5) relative to the ring nitrogen and the C-2 carboxyl group determine their reactivity. Research has shown that substitution occurs preferentially at the C-5 position. For example, the reaction of methyl 3,5-difluoropyridine-2-carboxylate with 4-chloro-2-fluoroaniline in the presence of a base like sodium tert-butoxide results in the selective displacement of the C-5 fluorine atom. This regioselectivity is attributed to the combined electron-withdrawing effects of the ring nitrogen and the C-2 ester group, which maximally stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the C-5 position.

| Substrate | Nucleophile | Base | Solvent | Product | Key Finding |

|---|---|---|---|---|---|

| Methyl 3,5-difluoropyridine-2-carboxylate | 4-chloro-2-fluoroaniline | Sodium tert-butoxide | Toluene | Methyl 5-((4-chloro-2-fluorophenyl)amino)-3-fluoropyridine-2-carboxylate | Demonstrates the selective substitution of the fluorine atom at the C-5 position of the pyridine ring. |

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally not feasible. The pyridine nitrogen acts as a strong deactivating group towards electrophiles, withdrawing electron density from the ring through an inductive effect. This deactivation is significantly amplified by the presence of two additional, strongly electron-withdrawing fluorine atoms and a carboxylic acid group. Furthermore, under the acidic conditions typically required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to an extent that makes it inert to attack by most electrophiles.

A well-established strategy to overcome this extreme deactivation is to first convert the pyridine to a pyridine-N-oxide. The N-oxide group is activating because the oxygen atom can donate electron density into the ring via resonance. This makes the N-oxide derivative susceptible to electrophilic attack, primarily at the C-4 position. Following the substitution reaction, the N-oxide can be deoxygenated (e.g., using PCl₃) to restore the pyridine ring, yielding the substituted pyridine product. While not directly performed on this compound in the available literature, this N-oxide strategy represents the primary viable pathway for effecting electrophilic substitution on such a highly deactivated pyridine system.

Metalation Reactions (e.g., with n-butyllithium)

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In this process, a functional group on the ring, known as a directed metalation group (DMG), coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to an adjacent position. The carboxylate group is an effective DMG.

For this compound, treatment with a strong base like n-butyllithium (n-BuLi) is expected to result in deprotonation at the C6 position, which is ortho to the carboxylic acid. The reaction proceeds via the initial formation of the lithium carboxylate, which then directs the second equivalent of n-BuLi to abstract the proton at the C6 position. This generates a lithiated intermediate which can then be quenched with various electrophiles to introduce a wide range of substituents at this specific site. The use of amine additives like tetramethylethylenediamine (TMEDA) can accelerate these reactions by breaking up organolithium aggregates and increasing the basicity of the reagent. baranlab.orguniurb.it

Table 1: Predicted Outcome of Metalation and Subsequent Electrophilic Quench

| Reactant | Reagent | Intermediate | Electrophile (E+) | Product |

|---|

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. researchgate.netresearchgate.net this compound can serve as a substrate in these transformations, particularly in decarbonylative cross-coupling reactions. nih.gov

In a decarbonylative Suzuki-Miyaura cross-coupling, the carboxylic acid functional group itself can be replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent. nih.gov This reaction provides a valuable alternative to traditional cross-coupling methods that rely on aryl halides or triflates. The process involves the activation of the carboxylic acid, followed by oxidative addition to a palladium(0) catalyst, decarbonylation to form a heteroaryl-palladium intermediate, and subsequent transmetalation with the boronic acid and reductive elimination to yield the biaryl product. nih.govharvard.edu This methodology allows for the direct synthesis of diverse nitrogen-containing heterobiaryls. nih.gov

While less direct, the pyridine ring could also be functionalized with a halide at a vacant position (e.g., following a metalation step) to enable participation in standard Suzuki, Stille, or Heck reactions. researchgate.netmasterorganicchemistry.com

Functional Group Transformations (e.g., reduction, oxidation)

The carboxylic acid moiety of this compound is amenable to various functional group interconversions.

Reduction: The carboxyl group is at a high oxidation state and can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via the formation of a metal salt, which upon hydrolysis yields 3,5-difluoro-2-(hydroxymethyl)pyridine. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Oxidation: Further oxidation of the carboxylic acid group typically leads to decarboxylation, removing the carbon as carbon dioxide. libretexts.org Reactions like the Hunsdiecker reaction, using silver salts and bromine, can achieve an oxidative decarboxylation to install a bromine atom in place of the carboxyl group, yielding 2-bromo-3,5-difluoropyridine (B1273220). libretexts.org

Coordination Chemistry and Metal Complex Formation

The presence of both a pyridine nitrogen atom and a carboxylate group allows this compound to function as an effective ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), V(IV)O, Re(I), Tc(I), Cd(II))

Metal complexes incorporating this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperature and pressure, are often employed to promote the crystallization of coordination polymers. mdpi.com

The resulting complexes are typically characterized using a variety of analytical techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. dnu.dp.ua

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center leads to characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and pyridine groups, providing evidence of metal-ligand bond formation.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex. rsc.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. rsc.org

Structural Analysis of Metal-Ligand Coordination

Based on X-ray crystallographic studies of complexes with similar pyridine-carboxylate ligands, several structural features can be anticipated for complexes of this compound. mdpi.comrsc.org

When acting as a bidentate N,O-donor, the ligand forms a five-membered chelate ring with the metal ion. The coordination geometry around the metal center is determined by the metal's preferred coordination number and the presence of other co-ligands (such as water, ammonia, or other organic molecules). For instance, with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), octahedral or distorted octahedral geometries are common, where the remaining coordination sites are occupied by other ligands or solvent molecules. mdpi.com Square pyramidal or tetrahedral geometries are also possible. nih.govdnu.dp.ua

Table 2: Summary of Coordination Properties

| Property | Description |

|---|---|

| Common Coordination Mode | Bidentate (N,O-chelation) |

| Potential Coordination Mode | Bridging (via carboxylate) |

| Donor Atoms | Pyridine Nitrogen, Carboxylate Oxygen |

| Resulting Structure | Mononuclear complexes or multinuclear coordination polymers |

| Common Metal Geometries | Octahedral, Tetrahedral, Square Pyramidal |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| tetramethylethylenediamine (TMEDA) |

| lithium aluminum hydride (LiAlH₄) |

| sodium borohydride (NaBH₄) |

| 3,5-difluoro-2-(hydroxymethyl)pyridine |

| 2-bromo-3,5-difluoropyridine |

| Boronic acid |

| Bromine |

Spectroscopic and Computational Studies of Metal Complexes

The coordination chemistry of this compound, also known as 3,5-difluoropicolinic acid (HpicFF), has been the subject of spectroscopic and computational investigations to elucidate the structure and electronic properties of its metal complexes.

In a study of oxidovanadium(IV) (VIVO) complexes, this compound was used as a ligand to synthesize and characterize new compounds. acs.org The resulting complexes were analyzed using Infrared (IR) and Electron Paramagnetic Resonance (EPR) spectroscopy, complemented by Density Functional Theory (DFT) simulations. acs.org These studies are crucial for understanding the coordination environment of the vanadium center and the electronic effects of the fluorine substituents on the pyridine ring.

Similarly, rhenium(I) tricarbonyl complexes with this compound (abbreviated as Dfpc in the study) have been synthesized and extensively characterized. researchgate.net The characterization techniques employed included IR, 1H and 13C Nuclear Magnetic Resonance (NMR), and UV/Vis spectroscopy. researchgate.net Furthermore, single-crystal X-ray diffraction was used to determine the precise solid-state structures of these complexes. researchgate.net

Forthcoming research indicates that a high-spin manganese(II) complex of this compound has been synthesized and is undergoing detailed investigation. researchgate.netresearcher.life The planned analyses include IR and UV-Vis spectroscopy, which will provide insights into the vibrational and electronic properties of the complex. researchgate.netresearcher.life DFT calculations are also being employed to model the geometry and spectral characteristics of this Mn(II) complex. researchgate.netresearcher.life

The spectroscopic data for these complexes provide valuable information on the coordination modes of the 3,5-difluoropyridine-2-carboxylate ligand and the electronic structure of the metal center.

Table 1: Spectroscopic and Computational Techniques Used in the Study of this compound Metal Complexes

| Metal Center | Spectroscopic Techniques | Computational Methods | Reference |

| Vanadium(IV) | IR, EPR | DFT | acs.org |

| Rhenium(I) | IR, 1H NMR, 13C NMR, UV/Vis, X-ray Diffraction | Not specified | researchgate.net |

| Manganese(II) | IR, UV-Vis | DFT | researchgate.netresearcher.life |

Reactivity of Coordinated Ligands

Information regarding the reactivity of the this compound ligand once it is coordinated to a metal center is not extensively detailed in the currently available literature. However, studies on related pyridinecarboxylic acid complexes can provide some insights. For instance, research on pyridine-2,5-dicarboxylic acid coordinated to a rhenium tricarbonyl core has shown that the ligand can be functionalized after coordination. researchgate.net This suggests that the fluorine atoms on the pyridine ring of a coordinated 3,5-difluoropyridine-2-carboxylate ligand could potentially undergo nucleophilic substitution reactions, or the carboxylate group could be further derivatized, though specific examples for this compound are yet to be reported.

Stability and Isomerism of Complexes

The stability and isomeric behavior of metal complexes containing this compound have been investigated, particularly for its oxidovanadium(IV) complexes. acs.org Potentiometric titrations were used to study the behavior of these complexes in aqueous solutions. acs.org The study revealed that in solution, three isomers with the general formula [VO(picFF)2(H2O)] can form: OC-6-23, OC-6-24, and OC-6-42, as confirmed by DFT simulations. acs.org The relative stability and distribution of these isomers are dependent on the conditions of the solution. The strength of this compound as a ligand was compared to other picolinate (B1231196) and pyrazine (B50134) derivatives, and it was found to be the weakest in the series studied. acs.org This lower stability influences the behavior of its complexes in the presence of biological molecules like blood plasma proteins. acs.org

Building Block Applications in Organic Synthesis

As a Synthon for Complex Molecular Architectures

This compound serves as a valuable building block, or synthon, in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its utility is demonstrated in various patents where it is used as a starting material for the creation of larger, biologically active compounds. For example, it has been employed in the synthesis of substituted benzamide (B126) derivatives, which are of interest as potential therapeutic agents. google.com The synthesis involves coupling the carboxylic acid moiety with an appropriate amine, indicating its role in constructing amide linkages within a larger molecular framework.

Another patent describes the conversion of this compound into its corresponding ethyl ester hydrochloride salt. googleapis.com This esterification is a common strategy to modify the reactivity of the carboxylic acid, making it suitable for subsequent synthetic transformations. This highlights its application as a versatile precursor for introducing the 3,5-difluoropyridinyl moiety into a variety of molecular scaffolds.

Role in Regioselective Derivatization

While there is a lack of specific studies focusing on the role of this compound in directing regioselective derivatization, the inherent electronic properties of the substituted pyridine ring suggest its potential in this area. The presence and positions of the two electron-withdrawing fluorine atoms and the carboxylic acid group significantly influence the electron density of the pyridine ring. This electronic distribution can direct incoming reagents to specific positions on the ring in electrophilic or nucleophilic substitution reactions. However, detailed research to exemplify and explore this potential for regioselective synthesis using this specific compound has not been found in the reviewed literature.

Applications of 3,5 Difluoropyridine 2 Carboxylic Acid in Medicinal Chemistry and Pharmaceutical Research

The heterocyclic compound 3,5-difluoropyridine-2-carboxylic acid has emerged as a molecule of significant interest in the field of drug discovery and development. Its unique structural and electronic properties, conferred by the difluorinated pyridine (B92270) ring coupled with a carboxylic acid moiety, make it a valuable component in the design of novel therapeutic agents. This article explores its specific applications as a pharmaceutical intermediate, the role of its fluorine atoms in enhancing biological activity, and its function as a versatile scaffold for discovering new drugs across several therapeutic areas.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Sustainable Production

Current research in chemical synthesis is increasingly focused on the principles of green chemistry, aiming to develop processes that are more environmentally friendly and efficient. nih.govresearchgate.net For a compound like 3,5-difluoropyridine-2-carboxylic acid, which is a valuable building block, the development of sustainable production methods is a key research objective.

Future methodologies are likely to move away from traditional multi-step syntheses that may involve harsh reagents and generate significant waste. The focus will be on processes that improve atom economy, reduce energy consumption, and utilize renewable feedstocks or greener solvents. nih.gov One area of exploration could be the direct carboxylation of 3,5-difluoropyridine (B1298662) using carbon dioxide as a renewable C1 feedstock, a strategy that is being investigated for other aromatic compounds.

While specific sustainable routes for this compound are not yet widely published, its application in the synthesis of other valuable compounds is documented. For instance, a recent patent describes a process for preparing 2-amino-3,5-difluoropyridine, an important intermediate for biologically active compounds, from this compound. google.com The process involves the conversion of the carboxylic acid to 3,5-difluoro-2-pyridinecarboxamide, followed by a Hofmann rearrangement. google.com Optimizing such multi-step sequences with green chemistry principles will be a significant future endeavor.

Table 1: Key Data for this compound

| Property | Value |

| CAS Number | 745784-04-7 |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol |

| Melting Point | 203-208 °C |

Exploration of Advanced Catalytic Applications

The unique electronic properties conferred by the fluorine atoms and the nitrogen atom in the pyridine (B92270) ring suggest that derivatives of this compound could serve as novel ligands or catalysts in organic synthesis. The development of new catalytic systems is a cornerstone of modern chemistry, enabling the efficient and selective synthesis of complex molecules.

Future research may explore the coordination of this acid or its derivatives to metal centers to create catalysts for a range of reactions, such as cross-coupling, hydrogenation, or oxidation. The fluorine substituents can influence the electronic environment of the metal, potentially leading to catalysts with enhanced activity, stability, or selectivity compared to their non-fluorinated counterparts. There is a growing interest in the use of pyridine carboxylic acid isomers in the development of enzyme inhibitors, which could be extended to the design of biomimetic catalysts. nih.gov

Development of New Bioactive Derivatives with Enhanced Potency and Selectivity

The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. ontosight.aimdpi.com Consequently, this compound is a prime candidate for the development of new bioactive derivatives.

Future research will likely focus on the synthesis of a library of derivatives, such as amides, esters, and more complex heterocyclic systems, and the evaluation of their biological activities. mdpi.commdpi.com Given the prevalence of the pyridine motif in enzyme inhibitors, these new derivatives could be screened against a variety of biological targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. nih.govnih.gov The goal would be to identify compounds with high potency and selectivity for their intended target, thereby minimizing off-target effects. For example, studies on related pyridine carboxamide structures have shown that the position of substituents can significantly affect their reactivity and potential biological interactions. mdpi.com

Integration with High-Throughput Screening and Computational Drug Design

To accelerate the discovery of new bioactive derivatives of this compound, modern drug discovery approaches such as high-throughput screening (HTS) and computational drug design will be indispensable. These technologies allow for the rapid evaluation of large numbers of compounds and the rational design of molecules with improved properties.